An In-depth Technical Guide to the Structural Analysis of 6-Bromo-2-chloropyrido[2,3-d]pyrimidine
An In-depth Technical Guide to the Structural Analysis of 6-Bromo-2-chloropyrido[2,3-d]pyrimidine
Introduction: The Strategic Importance of the Pyrido[2,3-d]pyrimidine Scaffold
The pyrido[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1][2][3][4] Derivatives of this scaffold have shown promise as potent inhibitors of various kinases, which are pivotal in cellular signaling pathways implicated in cancer and inflammatory diseases.[4] The strategic placement of halogen atoms, such as in 6-Bromo-2-chloropyrido[2,3-d]pyrimidine, provides medicinal chemists with reactive handles for further molecular elaboration through cross-coupling and nucleophilic substitution reactions, enabling the generation of extensive compound libraries for drug discovery.[1]
This guide provides a comprehensive technical overview of the methodologies and rationale behind the structural elucidation of 6-Bromo-2-chloropyrido[2,3-d]pyrimidine. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of how to confirm the identity, purity, and detailed structural features of this important synthetic intermediate.
Molecular Identity and Physicochemical Properties
A foundational step in any structural analysis is the confirmation of the molecule's basic properties.
| Property | Value | Source |
| Molecular Formula | C₇H₃BrClN₃ | [5][6][7] |
| Molecular Weight | 244.48 g/mol | [7][8] |
| CAS Number | 1234616-65-9 | [7][8] |
| Appearance | Expected to be a solid | N/A |
| Purity | Typically >97% for research applications | [7] |
The Analytical Workflow: A Multi-technique Approach
The definitive structural confirmation of a synthetic molecule like 6-Bromo-2-chloropyrido[2,3-d]pyrimidine is not reliant on a single technique but rather on the convergence of data from multiple orthogonal analytical methods. This self-validating system ensures the highest degree of confidence in the assigned structure.
Caption: A typical workflow for the synthesis and structural confirmation of a novel chemical entity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the covalent framework of an organic molecule in solution. For 6-Bromo-2-chloropyrido[2,3-d]pyrimidine, both ¹H and ¹³C NMR are essential.
¹H NMR Spectroscopy: Proton Environment and Connectivity
The aromatic region of the ¹H NMR spectrum is of primary interest. Based on the structure, we expect to see three distinct signals corresponding to the three protons on the pyridopyrimidine core.
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Expected Chemical Shifts (δ) and Splitting Patterns:
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H4: This proton is adjacent to a nitrogen atom and is expected to be the most downfield signal.
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H5 and H7: These protons will exhibit coupling to each other. The presence of the bromine atom at position 6 will influence their chemical shifts.
-
-
Experimental Causality: The choice of solvent (e.g., CDCl₃ or DMSO-d₆) is critical. DMSO-d₆ is often preferred for nitrogen-containing heterocycles due to its superior solubilizing power and its ability to reveal exchangeable protons, although none are expected in this specific molecule. The magnetic field strength of the NMR instrument (e.g., 400 or 600 MHz) will determine the degree of signal dispersion; higher fields provide better resolution of complex splitting patterns.
¹³C NMR Spectroscopy: The Carbon Framework
The ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their electronic environment.
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Expected Chemical Shifts (δ):
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Quaternary Carbons: The spectrum will show signals for the carbon atoms that do not bear any protons, such as C2, C6, C4a, and C8a.
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Carbons Bearing Protons: The signals for C4, C5, and C7 will also be present.
-
Influence of Halogens: The carbon atoms directly attached to the chlorine (C2) and bromine (C6) atoms will have their chemical shifts significantly influenced by these electronegative and heavy atoms, respectively.
-
-
Advanced NMR Techniques: Should the initial 1D spectra prove ambiguous, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed. COSY would definitively establish the coupling between H5 and H7, while HSQC would correlate each proton signal with its directly attached carbon, leaving no doubt as to the assignment of the carbon skeleton.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint
Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for its identity.
Ionization Techniques: The "Why" Behind the Choice
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Electron Impact (EI): This high-energy technique often leads to extensive fragmentation. While it provides a detailed fragmentation pattern that can serve as a structural fingerprint, the molecular ion peak (M⁺) may be weak or absent.
-
Electrospray Ionization (ESI): A softer ionization method, ESI is ideal for confirming the molecular weight as it typically produces a strong protonated molecule peak ([M+H]⁺).
Isotopic Pattern: The Halogen Signature
A key feature in the mass spectrum of 6-Bromo-2-chloropyrido[2,3-d]pyrimidine will be the characteristic isotopic pattern of bromine and chlorine.
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Bromine: Has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.
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Chlorine: Has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.
The combination of these two halogens will result in a distinctive cluster of peaks for the molecular ion, providing unambiguous evidence for the presence of one bromine and one chlorine atom in the molecule.
Fragmentation Pathways
The fragmentation of pyridopyrimidines under electron impact has been studied.[9] Common fragmentation pathways involve the loss of small molecules or radicals. For 6-Bromo-2-chloropyrido[2,3-d]pyrimidine, expected fragmentation could involve the loss of a chlorine radical, a bromine radical, or hydrogen cyanide (HCN) from the pyrimidine ring.
Caption: A simplified representation of potential fragmentation pathways in mass spectrometry.
Single Crystal X-ray Diffraction: The Definitive Structure
When a suitable single crystal can be grown, X-ray diffraction provides the ultimate, unambiguous three-dimensional structure of the molecule in the solid state. This technique is the gold standard for structural determination.
Experimental Protocol: From Crystal to Structure
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Crystal Growth: The first and often most challenging step is to grow a single crystal of high quality. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
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Data Collection: A single crystal is mounted on a diffractometer, and X-rays are diffracted by the electron clouds of the atoms in the crystal lattice.
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Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map, from which the positions of the atoms can be determined. This model is then refined to best fit the experimental data.
The crystal structure of a related compound, 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy)phenyl)-3-(2,4-difluorophenyl)urea, has been reported, confirming the geometry and connectivity of the 6-bromopyrido[2,3-d]pyrimidine core.[10] This provides a high degree of confidence in the expected bond lengths and angles for the title compound.
Conclusion: A Unified Approach to Structural Verification
The structural analysis of 6-Bromo-2-chloropyrido[2,3-d]pyrimidine is a multi-faceted process that relies on the synergistic application of several analytical techniques. NMR spectroscopy maps the covalent framework, mass spectrometry confirms the molecular weight and elemental composition, and X-ray crystallography can provide the definitive three-dimensional structure. By understanding the principles behind each technique and interpreting the resulting data in a holistic manner, researchers can be highly confident in the identity and purity of this valuable synthetic intermediate, paving the way for its successful application in drug discovery and development.
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